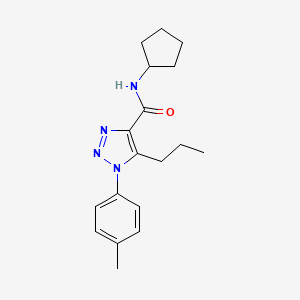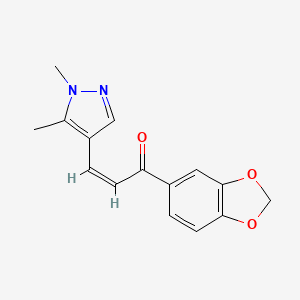![molecular formula C18H21N3O6S B4651482 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4651482.png)
4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Vue d'ensemble
Description
4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide, also known as GM6001, is a synthetic compound that belongs to the class of broad-spectrum matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of extracellular matrix (ECM) during various physiological and pathological processes, including tissue repair, angiogenesis, inflammation, and cancer metastasis. GM6001 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and inflammatory disorders.
Mécanisme D'action
4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide acts as a reversible, competitive inhibitor of MMPs by binding to the catalytic domain of the enzymes and preventing the cleavage of ECM substrates. MMPs are involved in the degradation of various ECM components, such as collagen, elastin, and laminin, as well as the activation of growth factors and cytokines that modulate cell behavior. By inhibiting MMP activity, this compound can modulate the ECM composition and structure, alter cell adhesion and migration, and regulate the signaling pathways that control cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects depending on the cell type and the experimental conditions. Some of the reported effects of this compound include:
- Inhibition of cancer cell proliferation, migration, invasion, and angiogenesis
- Reduction of tumor growth and metastasis in animal models of cancer
- Attenuation of atherosclerosis and myocardial infarction by reducing inflammation and plaque instability
- Suppression of cytokine and chemokine production in models of acute and chronic inflammation
- Modulation of the immune response by regulating the activity of T cells and dendritic cells
- Protection against ischemia-reperfusion injury in various organs, such as the heart, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Broad-spectrum inhibition of MMPs, allowing for the study of multiple pathways and processes
- Reversible and competitive inhibition, allowing for the control of MMP activity without permanent damage to the ECM
- High potency and selectivity, allowing for the use of low concentrations and minimizing off-target effects
- Availability of commercial sources and standardized protocols for synthesis and characterization.
Some of the limitations of this compound include:
- Limited specificity for individual MMPs, making it difficult to distinguish the effects of different MMPs on cellular processes
- Potential off-target effects on other proteases and enzymes that share structural and functional similarities with MMPs
- Variability in the potency and efficacy of this compound depending on the experimental conditions and the cell type
- Lack of clinical efficacy in some trials and potential toxicity at high doses.
Orientations Futures
4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has opened up new avenues for research in the field of MMP biology and therapeutic interventions. Some of the future directions for this compound research include:
- Development of more selective and potent MMP inhibitors that target specific MMP isoforms and domains
- Identification of biomarkers for MMP activity and inhibition in various diseases and tissues
- Evaluation of the efficacy and safety of MMP inhibitors in clinical trials for cancer, cardiovascular diseases, and inflammatory disorders
- Elucidation of the molecular mechanisms underlying the regulation of MMP expression and activity in normal and pathological conditions
- Integration of MMP inhibitors with other therapeutic modalities, such as chemotherapy, radiotherapy, and immunotherapy, to enhance their efficacy and reduce toxicity.
Applications De Recherche Scientifique
4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been widely used as a pharmacological tool to investigate the role of MMPs in various biological processes and to evaluate the therapeutic potential of MMP inhibitors in preclinical and clinical studies. For example, this compound has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo by blocking the proteolytic degradation of ECM components and the activation of signaling pathways involved in cell motility and survival. Moreover, this compound has been reported to attenuate the development of atherosclerosis and myocardial infarction by reducing the accumulation of macrophages and smooth muscle cells in the arterial wall and the formation of unstable plaques. Additionally, this compound has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines in various models of acute and chronic inflammation, suggesting its potential use in the treatment of autoimmune diseases and sepsis.
Propriétés
IUPAC Name |
4-[[2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-21(11-17(22)20-13-6-4-12(5-7-13)18(19)23)28(24,25)14-8-9-15(26-2)16(10-14)27-3/h4-10H,11H2,1-3H3,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQUPDMGBIZJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{2-[(2-chlorobenzyl)thio]acetyl}nicotinohydrazide](/img/structure/B4651402.png)
![8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
![N-allyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4651417.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-(1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazol-1'-yl)acetamide](/img/structure/B4651433.png)

![methyl 2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651438.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4651447.png)
![4-[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4651454.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4651458.png)



![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4651509.png)